2-Chloro-N-cyclohexyl-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide
Overview
Description
Scientific Research Applications
Synthesis Methods
Two novel methods have been developed for the synthesis of compounds related to 2-Chloro-N-cyclohexyl-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide. These methods involve alkylation with haloacetamide or chloroacetonitrile and subsequent cyclization, leading to yields of 40-60% (Vorona et al., 2013).
Antibacterial Activities
A study synthesized a series of N-chloro aryl acetamide substituted thiazole and thiazolidinedione derivatives, which exhibited in vitro antibacterial activity against Staphylococcus Aureus, Bacillus Subtilis, Escherichia Coli, and Pseudomonas Aeruginosa (Juddhawala et al., 2011).
Structural and Fluorescence Properties
Research on the structural aspects of similar amide-containing derivatives revealed their potential for forming crystalline salts and complexes with enhanced fluorescence properties (Karmakar et al., 2007).
Synthesis of Analgesic and Antipyretic Agents
A green chemistry approach was used to synthesize analogues of paracetamol with potential analgesic and antipyretic properties. This included derivatives of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide (Reddy et al., 2014).
Enantioselective Synthesis
A novel approach was developed for the enantioselective synthesis of certain acetamide derivatives, highlighting their potential in creating specific molecular configurations for pharmaceutical applications (Reznikov et al., 2013).
α-Glucosidase Inhibitory Activity
A series of N-substituted acetamides were synthesized and evaluated for their α-glucosidase inhibitory activity, showing significant potential for diabetes management (Koppireddi et al., 2014).
Properties
IUPAC Name |
2-chloro-N-cyclohexyl-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c19-12-17(23)20(13-7-3-1-4-8-13)15-11-16(22)21(18(15)24)14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZZBXIZKBKVCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801151353 | |
Record name | Acetamide, 2-chloro-N-cyclohexyl-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801151353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858240-89-7 | |
Record name | Acetamide, 2-chloro-N-cyclohexyl-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858240-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-chloro-N-cyclohexyl-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801151353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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